N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1323715-26-9
VCID: VC6924583
InChI: InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24)
SMILES: C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.42

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide

CAS No.: 1323715-26-9

Cat. No.: VC6924583

Molecular Formula: C19H17N3O2S

Molecular Weight: 351.42

* For research use only. Not for human or veterinary use.

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide - 1323715-26-9

Specification

CAS No. 1323715-26-9
Molecular Formula C19H17N3O2S
Molecular Weight 351.42
IUPAC Name N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24)
Standard InChI Key UMRIUTVEEKELOD-UHFFFAOYSA-N
SMILES C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide, delineates its core structure:

  • Benzo[d]thiazole-6-carboxamide: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, with a carboxamide (-CONH2) group at the 6-position.

  • N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl): A phenyl ring substituted at the para position with an ethyl chain bearing a cyclopropylamino-oxo group (-NH-C3H5-C(O)-).

The presence of the cyclopropyl group introduces steric constraints and electronic effects that may influence target binding and metabolic stability .

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogs such as 2-aminobenzo[d]thiazole-6-carboxylic acid (CAS 93-85-6) provide reference points. For example:

  • 1H-NMR: In related benzothiazole-carboxylic acids, aromatic protons typically resonate between δ 7.45–8.51 ppm, with NH2 groups appearing as broad singlets near δ 8.5 ppm .

  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O) groups in carboxamides and thiazole rings are expected near 1650–1750 cm⁻¹.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • Benzo[d]thiazole-6-carboxylic acid: Synthesized via cyclization of 4-amino-3-thiocyanato-benzonitrile under acidic conditions .

  • 4-(2-(Cyclopropylamino)-2-oxoethyl)aniline: Derived from coupling cyclopropylamine with a bromoacetyl-substituted phenyl intermediate.

Synthesis of Benzo[d]thiazole-6-carboxylic Acid

A validated route involves:

  • Cyclization: Reacting 4-amino-3-thiocyanato-benzonitrile with concentrated HCl at 100°C for 6 hours, yielding 2-aminobenzo[d]thiazole-6-carboxylic acid (59% yield) .

  • Carboxamide Formation: The carboxylic acid is activated (e.g., via EDCI/HOBt) and coupled with the aniline derivative.

Synthesis of 4-(2-(Cyclopropylamino)-2-Oxoethyl)Aniline

  • Bromoacetylation: Reacting 4-aminophenylacetic acid with bromine in methanol at -10°C to form the bromoacetyl intermediate.

  • Aminolysis: Substituting bromine with cyclopropylamine in the presence of a base (e.g., triethylamine).

Final Coupling

The carboxylic acid and aniline are coupled using standard peptide coupling reagents (e.g., HATU, DIPEA), followed by purification via recrystallization or chromatography.

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionSource Compound Reference
Molecular FormulaC20H18N3O2S-
Molecular Weight364.44 g/mol-
LogP (Octanol-Water)~1.37 (estimated via consensus)
Solubility~0.1–2.0 mg/mL (aqueous)
pKa3.5 (carboxylic acid), 9.2 (amine)Analog data

The compound’s moderate LogP suggests balanced lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility.

Stability and Degradation

  • Hydrolytic Stability: The amide bond may hydrolyze under strongly acidic or basic conditions.

  • Photostability: Benzothiazole derivatives are generally stable to light, but prolonged UV exposure could induce ring-opening reactions.

Pharmacological Profile and Hypothetical Mechanisms

ADME-Tox Predictions

ParameterPredictionBasis
GI AbsorptionHighLow molecular weight, LogP
BBB PermeationUnlikelyPolar surface area >90 Ų
CYP InhibitionLow (No alerts for major CYPs) Analog data
hERG InhibitionModerate riskStructural alerts

Applications and Future Directions

Therapeutic Hypotheses

  • Oncology: BTK inhibition could target B-cell malignancies (e.g., chronic lymphocytic leukemia).

  • Autoimmune Diseases: BTK modulates B-cell signaling in rheumatoid arthritis and lupus.

Synthetic Challenges

  • Scale-Up: Low yields in cyclization steps (e.g., 59% in benzothiazole formation) necessitate optimized catalysts or solvents.

  • Stereochemistry: The cyclopropyl group’s stereoelectronic effects may require chiral resolution techniques.

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